trans-3-(Boc-amino)-4-hydroxypiperidine

Description

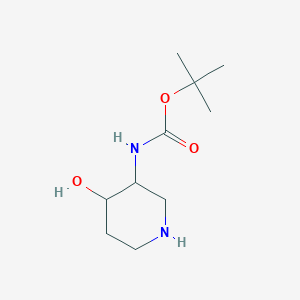

trans-3-(Boc-amino)-4-hydroxypiperidine (CAS: 859854-68-5) is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position and a hydroxyl group at the 4-position in a trans-configuration. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic processes . This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of peptidomimetics and prodrugs . Its stereochemical and functional group arrangement influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |

InChI Key |

REUNVCLBHFFYFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)piperidin-4-ol typically involves the protection of the amino group of piperidine followed by selective functionalization at the fourth position. One common method involves the Boc protection of piperidine, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of tert-butyl chloroformate for Boc protection and oxidizing agents such as m-chloroperbenzoic acid for hydroxylation .

Industrial Production Methods

Industrial production of 3-(Boc-amino)piperidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions

Major Products

The major products formed from these reactions include ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Boc-amino)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the preparation of biologically active molecules for studying cellular processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)piperidin-4-ol involves its role as a precursor in the synthesis of biologically active moleculesThis selective functionalization is crucial for the activity of the final product, which may target specific molecular pathways or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Hydroxyl vs. Methoxy vs. Trifluoromethyl

trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine (CAS: 1363378-16-8)

- Structural Difference : The hydroxyl group is replaced with a trifluoromethyl (-CF₃) group.

- Metabolic Stability: The electron-withdrawing nature of -CF₃ may reduce oxidative metabolism .

- Applications : Used in CNS-targeted drug candidates due to its lipophilic profile .

trans-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2)

- Structural Difference : The hydroxyl group is substituted with a methoxy (-OCH₃) group.

- Impact :

- Applications : Preferred in syntheses requiring inert functional groups .

trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS: 167832-41-9)

- Structural Difference : The Boc group is replaced with a carbobenzyloxy (Cbz) protecting group.

- Impact: Deprotection Strategy: Cbz is removed via hydrogenolysis, whereas Boc requires acidic conditions (e.g., TFA) . Stability: Cbz is more stable under basic conditions but sensitive to catalytic hydrogenation .

- Applications : Used in peptide synthesis where orthogonal protection is needed .

Positional Isomerism

trans-4-Amino-1-Boc-3-hydroxypiperidine (CAS: 1007596-95-3)

- Structural Difference: Amino and hydroxyl groups are swapped between positions 3 and 3.

- Impact :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| trans-3-(Boc-amino)-4-hydroxypiperidine | C₁₀H₂₀N₂O₃ | 216.28 | -OH, -NHBoc | 0.8 |

| trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine | C₁₁H₁₉F₃N₂O₂ | 268.28 | -CF₃, -NHBoc | 2.1 |

| trans-4-(Boc-amino)-3-methoxypiperidine | C₁₁H₂₂N₂O₃ | 230.31 | -OCH₃, -NHBoc | 1.5 |

| trans-4-Amino-1-Cbz-3-hydroxypiperidine | C₁₃H₁₈N₂O₃ | 250.29 | -OH, -NHCbz | 1.2 |

*LogP values estimated using fragment-based methods.

Biological Activity

Trans-3-(Boc-amino)-4-hydroxypiperidine is a synthetic organic compound belonging to the piperidine class, characterized by its unique structure featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino group at position 1, a hydroxyl group at position 4, and an amino group at position 3. This arrangement of functional groups imparts significant biological activities and potential therapeutic applications.

The biological activity of this compound primarily involves its interactions with various receptors and enzymes, particularly those associated with neurotransmission and cellular signaling pathways.

- Target Interactions : The compound is hypothesized to interact with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By binding to these receptors, it can enhance their inhibitory effects, leading to increased influx of chloride ions into neurons, hyperpolarization, and reduced neuronal excitability.

- Biochemical Pathways : The compound modulates the GABAergic pathway, thereby influencing downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival. This modulation can lead to significant neuroprotective effects and may reduce anxiety and seizure activities.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Likely absorbed through the gastrointestinal tract.

- Distribution : Distributed widely across tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys.

Factors such as solubility and stability influence its bioavailability.

Biological Effects

The compound's action results in enhanced GABAergic activity, which can manifest as:

- Reduced Anxiety : By increasing inhibitory neurotransmission.

- Decreased Seizure Activity : Through stabilization of neuronal excitability.

- Neuronal Stability : Promoting neuronal health and reducing excitotoxicity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-3-Amino-4-hydroxypiperidine | Lacks Boc protection | Less stability in synthesis |

| cis-3-Amino-4-hydroxypiperidine | Different stereochemistry | Varies in receptor affinity |

| trans-3-Amino-1-boc-4-methoxypiperidine | Methoxy instead of hydroxyl | Altered reactivity patterns |

This table illustrates how variations in structure can lead to differences in biological activity and stability during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.